S 38093 盐酸盐

描述

S 38093 盐酸盐: 是一种新型的脑部渗透性组胺 H3 受体拮抗剂和反向激动剂。 该化合物因其潜在的治疗作用而受到关注,特别是在阿尔茨海默病等神经退行性疾病方面 .

科学研究应用

化学: S 38093 盐酸盐被用作研究工具,用于研究组胺 H3 受体及其在各种生理过程中的作用 .

生物学: 该化合物已被证明可以促进海马神经发生并改善动物模型的认知功能,使其成为研究神经发生和认知增强的重要工具 .

医学: S 38093 盐酸盐已被研究其在阿尔茨海默病中的潜在治疗作用。 临床试验已经探索了其在改善认知功能和减少与神经退行性疾病相关的症状方面的疗效 .

作用机制

S 38093 盐酸盐通过拮抗和反向激动组胺 H3 受体发挥作用。这种作用导致神经递质(如乙酰胆碱、多巴胺和去甲肾上腺素)的释放增加,这些神经递质对认知功能至关重要。 该化合物穿透血脑屏障的能力增强了其在靶向中枢神经系统疾病方面的有效性 .

生化分析

Biochemical Properties

S 38093 Hydrochloride plays a significant role in biochemical reactions by interacting with histamine H3 receptors. It exhibits different affinities for rat, mouse, and human H3 receptors, with K_i values of 8.8, 1.44, and 1.2 µM, respectively . In vitro studies have shown that S 38093 Hydrochloride can antagonize mouse H3 receptors (K_B = 0.65 µM) and inhibit H3 agonist-induced responses in human H3 receptors (K_B = 0.11 µM) . Additionally, it acts as an inverse agonist at histamine H3 receptors, promoting hippocampal neurogenesis and improving context discrimination tasks in aged mice .

Cellular Effects

S 38093 Hydrochloride has been shown to influence various cellular processes. In young adult mice, it significantly increases the proliferation of progenitor cells in the hippocampal dentate gyrus . It also enhances the number of DCX+ cells with tertiary dendrites . In aged mice, S 38093 Hydrochloride increases cell proliferation, survival, and maturation in the hippocampal dentate gyrus . Furthermore, it reverses age-dependent declines in BDNF-IX, BDNF-IV, and BDNF-I transcripts, and increases VEGF transcripts .

Molecular Mechanism

At the molecular level, S 38093 Hydrochloride exerts its effects by binding to histamine H3 receptors and acting as an inverse agonist . This interaction leads to the inhibition of H3 agonist-induced responses and promotes neurogenesis in the hippocampus . The compound also influences gene expression by reversing age-dependent declines in BDNF transcripts and increasing VEGF transcripts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S 38093 Hydrochloride have been observed over time. In young adult mice, a 28-day oral administration of S 38093 Hydrochloride (0.3 and 3 mg/kg/day) significantly increased progenitor cell proliferation in the hippocampal dentate gyrus . In aged mice, long-term administration of S 38093 Hydrochloride (1 and 3 mg/kg/day) reversed age-dependent declines in BDNF transcripts and increased VEGF transcripts . The compound also showed stability and maintained its effects on cellular function over the study period .

Dosage Effects in Animal Models

The effects of S 38093 Hydrochloride vary with different dosages in animal models. In young adult mice, oral administration of 0.3 and 3 mg/kg/day for 28 days significantly increased progenitor cell proliferation in the hippocampal dentate gyrus . In aged mice, long-term administration of 1 and 3 mg/kg/day reversed age-dependent declines in BDNF transcripts and increased VEGF transcripts . Higher doses may lead to toxic or adverse effects, which need to be carefully monitored .

Metabolic Pathways

S 38093 Hydrochloride is involved in metabolic pathways that include interactions with histamine H3 receptors. It influences metabolic flux and metabolite levels by acting as an inverse agonist at histamine H3 receptors . The compound also affects gene expression by reversing age-dependent declines in BDNF transcripts and increasing VEGF transcripts .

Transport and Distribution

S 38093 Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is a brain-penetrant compound that can cross the blood-brain barrier . The compound is rapidly absorbed in mice and rats, with a Tmax of 0.25-0.5 hours, and more slowly in monkeys, with a Tmax of 2 hours . It has a bioavailability range of 20-60% and a half-life of 1.5-7.4 hours . S 38093 Hydrochloride is widely distributed in the body, with moderate distribution volume and low protein binding .

Subcellular Localization

The subcellular localization of S 38093 Hydrochloride is primarily within the brain, where it exerts its effects on histamine H3 receptors . The compound’s ability to cross the blood-brain barrier allows it to target specific compartments or organelles within the brain . This localization is crucial for its activity and function in promoting neurogenesis and improving cognitive functions .

准备方法

合成路线和反应条件: S 38093 盐酸盐的合成涉及多个步骤,包括核心结构的形成和随后的官能化。详细的合成路线和反应条件是专有的,未公开。 据悉,该化合物是通过一系列有机反应合成的,包括亲核取代和酰胺键形成 .

工业生产方法: S 38093 盐酸盐的工业生产可能涉及大规模有机合成技术,以确保高纯度和高产率。 该化合物通常在受控环境中生产,以保持一致性和质量 .

化学反应分析

反应类型: S 38093 盐酸盐会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变化合物中存在的官能团。

常见试剂和条件:

氧化: 常见的氧化剂,如过氧化氢或高锰酸钾。

还原: 还原剂,如硼氢化钠或氢化铝锂。

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入各种官能团 .

相似化合物的比较

类似化合物:

匹罗利司特盐酸盐: 另一种用于治疗嗜睡症的组胺 H3 受体拮抗剂。

西普罗非凡盐酸盐: 一种具有认知增强特性的强效组胺 H3 受体拮抗剂。

埃内里桑特盐酸盐: 一种选择性组胺 H3 受体拮抗剂,具有潜在的治疗应用

独特性: S 38093 盐酸盐的独特性在于它作为组胺 H3 受体的拮抗剂和反向激动剂的双重作用。 这种双重作用通过更有效地调节神经递质释放来增强其治疗潜力,而不是单一作用方式的化合物 .

生物活性

The compound 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride is a derivative of cyclopentapyrrole and has garnered attention for its potential pharmacological applications. This article explores its biological activity based on various studies and findings.

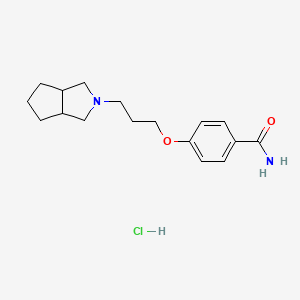

The molecular formula of the compound is with a molecular weight of approximately 303.83 g/mol. Its structure features a hexahydrocyclopenta[c]pyrrole moiety linked to a propoxybenzamide group.

Research indicates that this compound acts primarily as a non-peptide NOP receptor agonist . The NOP receptor (nociceptin/orphanin FQ peptide receptor) is implicated in pain modulation and other physiological processes. The compound exhibits dose-dependent effects on mechanical allodynia in animal models, suggesting its potential utility in pain management .

Analgesic Effects

In a study conducted on rats with chronic constriction injury-induced neuropathic pain, the compound demonstrated significant analgesic effects. It was found to inhibit allodynia effectively, showcasing its potential as a new-class analgesic with robust metabolic stability and minimal hERG potassium ion channel binding affinity .

Pharmacokinetics

The pharmacokinetic profile of the compound reveals favorable absorption and distribution characteristics. Studies suggest that it maintains therapeutic levels in systemic circulation for extended periods, enhancing its efficacy in clinical applications .

Case Studies

Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile, with no significant adverse effects reported at therapeutic doses. This aspect is crucial for its development as a therapeutic agent.

属性

IUPAC Name |

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSVOZDCVFYWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。